molecular formula C7H9BrN2 B2998530 4-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole CAS No. 1628214-21-0

4-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole

Cat. No. B2998530
M. Wt: 201.067
InChI Key: IURKSULHIVAFQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “4-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole” would be characterized by the presence of a pyrazole ring, a bromine atom, and a methylcyclopropyl group. The pyrazole ring is planar due to the sp2 hybridization of its atoms and the presence of a π-electron system . The bromine atom would add significant weight to the molecule due to its high atomic mass.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole” would be influenced by its molecular structure. For example, the presence of a bromine atom would likely make the compound relatively heavy and possibly volatile. The pyrazole ring could contribute to the compound’s stability and possibly its solubility in certain solvents .

Scientific Research Applications

Microwave Synthesis and Antimicrobial Study

A study highlighted the synthesis of new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives, showcasing significant antimicrobial activity. The research utilized microwave irradiation for the synthesis, emphasizing the role of pyrazole derivatives in developing compounds with potential antimicrobial properties (Raval, Desai, & Desai, 2012).

Palladium-Catalyzed Direct Arylation

Another study demonstrated the successful employment of pyrazole derivatives bearing a cyclopropyl group at the C3-position in palladium-catalyzed direct arylations. This process allowed for regioselective C4-arylated pyrazoles without the decomposition of the cyclopropyl unit, indicating the compound's utility in creating structurally diverse pyrazole derivatives (Sidhom, Soulé, Doucet, & Allouche, 2018).

Brönsted Acid-Mediated Annulations

Research on 1-cyanocyclopropane-1-carboxylates reacted with arylhydrazines under the influence of a Brönsted acid led to the efficient synthesis of 1,3,5-trisubstituted pyrazoles. This method highlights the compound's role in facilitating the annulation of three-membered rings with α-carbonyl and hydrazines, offering access to a variety of pyrazole derivatives (Xue, Liu, Qing, & Wang, 2016).

Inhibitive Properties on Acidic Iron Corrosion

A study examining the inhibitive properties of heterocyclic diazoles, including pyrazole derivatives, on acidic iron corrosion provided insights into the compound's potential as a corrosion inhibitor. This research suggests the structural and electronic parameters of diazoles significantly influence their effectiveness in corrosion protection (Babić-Samardžija, Lupu, Hackerman, Barron, & Luttge, 2005).

Antiproliferative Agents

The synthesis and biological studies of novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives as potential antiproliferative agents were also explored. These compounds exhibited cytotoxic effects against breast cancer and leukemic cells, highlighting the therapeutic potential of pyrazole derivatives in cancer treatment (Ananda, Kumar, Nishana, Hegde, Srivastava, Byregowda, Choudhary, Raghavan, & Rangappa, 2016).

properties

IUPAC Name

4-bromo-1-(1-methylcyclopropyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-7(2-3-7)10-5-6(8)4-9-10/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURKSULHIVAFQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)N2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole

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